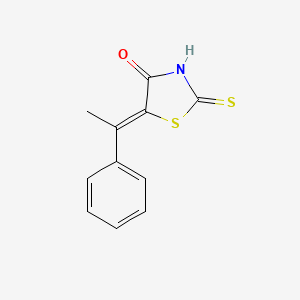![molecular formula C16H13BrN2O B11690674 (3Z)-4-bromo-5-methyl-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11690674.png)
(3Z)-4-bromo-5-methyl-3-[(4-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-4-BROMO-5-METHYL-3-[(4-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 5th position, and a 4-methylphenyl group attached to the imino group at the 3rd position of the indole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-4-BROMO-5-METHYL-3-[(4-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions.
Bromination: The bromination of the indole core at the 4th position can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or dichloromethane.
Methylation: The methylation at the 5th position can be carried out using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Formation of the Imino Group: The imino group can be introduced by reacting the brominated and methylated indole with 4-methylbenzaldehyde in the presence of a suitable catalyst such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxo derivatives.
Reduction: Reduction of the imino group can yield the corresponding amine derivative.
Substitution: The bromine atom at the 4th position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines.
Major Products
Oxidation: Oxo derivatives of the original compound.
Reduction: Amine derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3Z)-4-BROMO-5-METHYL-3-[(4-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science:
Biological Studies: The compound is investigated for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of (3Z)-4-BROMO-5-METHYL-3-[(4-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3Z)-4-BROMO-5-METHYL-3-[(4-CHLOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE: Similar structure but with a chlorine atom instead of a methyl group on the phenyl ring.
(3Z)-4-BROMO-5-METHYL-3-[(4-FLUOROPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE: Similar structure but with a fluorine atom instead of a methyl group on the phenyl ring.
Uniqueness
The uniqueness of (3Z)-4-BROMO-5-METHYL-3-[(4-METHYLPHENYL)IMINO]-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom, methyl group, and 4-methylphenyl group provides a unique combination of electronic and steric effects, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C16H13BrN2O |
|---|---|
Poids moléculaire |
329.19 g/mol |
Nom IUPAC |
4-bromo-5-methyl-3-(4-methylphenyl)imino-1H-indol-2-one |
InChI |
InChI=1S/C16H13BrN2O/c1-9-3-6-11(7-4-9)18-15-13-12(19-16(15)20)8-5-10(2)14(13)17/h3-8H,1-2H3,(H,18,19,20) |
Clé InChI |
OTGZNHVSRDVCDH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=C2C3=C(C=CC(=C3Br)C)NC2=O |
Solubilité |
32.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[(E)-(3-bromophenyl)methylidene]-2-nitrobenzohydrazide](/img/structure/B11690607.png)
![4-methyl-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B11690613.png)

![N-[(1Z)-1-[4-(dimethylamino)phenyl]-3-{(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl}-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B11690624.png)
![4-tert-butyl-N-{4-[(4-fluorobenzoyl)amino]phenyl}benzamide](/img/structure/B11690628.png)



![2-[(2,4-Dichlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B11690667.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11690669.png)
![2-(2-methoxy-4-{(E)-[2-(5-nitropyridin-2-yl)hydrazinylidene]methyl}phenoxy)-5-nitropyridine](/img/structure/B11690672.png)
![(1E,1'Z)-N,N'-[methanediylbis(oxy)]bis[1-(3,4-dichlorophenyl)ethanimine]](/img/structure/B11690675.png)
